3-(2-Ethyl-phenyl)-3-oxo-propionitrile
Description
3-(2-Ethyl-phenyl)-3-oxo-propionitrile is a nitrile derivative featuring a ketone group at the β-position and a 2-ethylphenyl substituent. Propionitrile derivatives with aromatic or heteroaromatic substituents are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors, synthetic intermediates, and bioactive molecules .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-2-9-5-3-4-6-10(9)11(13)7-8-12/h3-6H,2,7H2,1H3 |
InChI Key |
NMBUIUPPUSKABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(2-Ethyl-phenyl)-3-oxo-propionitrile, focusing on substituent variations, molecular properties, and applications:
Key Observations:
Substituent Effects on Bioactivity: Chlorinated phenyl analogs (e.g., 3-(4-Chlorophenyl)-3-oxopropionitrile) are often employed in organic synthesis due to their electron-withdrawing properties, which enhance reactivity in nucleophilic substitutions . ESI-09 demonstrates that bulky substituents (e.g., tert-butyl isoxazole) and hydrazone linkages enhance selectivity for EPAC1 inhibition, a target in cancer metastasis .
Structural Determinants of Selectivity: The dichlorophenyl variant (3-(2,4-Dichloro-phenyl)-3-oxo-propionitrile) may exhibit higher lipophilicity compared to monosubstituted analogs, influencing membrane permeability in biological systems . Fluorinated derivatives (e.g., 3-(3-Nitro-5-trifluoromethyl-phenyl)-3-oxo-propionitrile) are typically designed for metabolic stability but may face challenges in synthesis and toxicity .
Medicinal Chemistry
- EPAC Inhibition: ESI-09, a close structural analog, inhibits EPAC1 with nanomolar affinity, suppressing pancreatic cancer cell migration by blocking integrin β1 trafficking .
Preparation Methods
General Procedure and Mechanism
This method, adapted from β-ketonitrile syntheses, involves a two-step sequence:
-
Methylation of secondary amides :
-
Substrate : N-(2-Ethylphenyl)-N-tosylbenzamide.
-
Base : Lithium hexamethyldisilazide (LiHMDS, 1.2 equiv) in toluene.
-
Electrophile : Methyl iodide (1.5 equiv) at 25°C for 3 h.
-
Intermediate : N-Methyl-N-tosylamide.
-
-
Cyanation with acetonitrile :
-
Nitrile source : Acetonitrile (2.0 equiv).
-
Base : LiHMDS (3.0 equiv) at 25°C for 15 h.
-
Work-up : Quenching with NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.
-
Key Advantages and Limitations
-
Advantages : High regioselectivity, tolerance for electron-deficient aryl groups.
-
Limitations : Requires anhydrous conditions and expensive LiHMDS.
Claisen Condensation Followed by Nitrile Substitution
Synthesis of β-Keto Esters
Ethyl 3-(2-ethylphenyl)-3-oxopropanoate is synthesized via Claisen condensation:
Conversion to β-Ketonitrile
The ester is converted to the nitrile via Ritter-like conditions :
-
Reagents : β-Keto ester (1.0 equiv), trimethylsilyl cyanide (2.0 equiv).
-
Catalyst : Boron trifluoride etherate (0.1 equiv) in dichloromethane at 0°C.
Direct Alkylation of Acetonitrile
Reaction Conditions
Side Reactions
-
Over-alkylation : Mitigated by slow addition of electrophile.
-
Hydrolysis : Minimized by strict temperature control.
Cyanide Displacement of β-Keto Acid Chlorides
Synthesis of Acid Chloride
Cyanide Substitution
Reductive Amination-Cyanation
Two-Step Process
-
Reductive amination :
-
Substrate : 2-Ethylbenzaldehyde and ammonium acetate.
-
Reductant : Sodium cyanoborohydride in methanol.
-
Intermediate : 3-(2-Ethylphenyl)-3-iminopropanenitrile.
-
-
Oxidation :
Comparative Analysis of Methods
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(2-Ethyl-phenyl)-3-oxo-propionitrile and its derivatives?
The synthesis of 3-aryl-3-oxo-propionitrile derivatives typically involves condensation reactions or nucleophilic substitutions. For example:
- Condensation with 4-thiazolidinones : Derivatives like 2-(5-Arylidene-4-oxo-3-phenyl-thiazolidin-2-ylidene)-3-oxo-propionitriles are synthesized via aromatic aldehyde and 4-thiazolidinone condensation in ethanol under reflux .
- Cyanoacetylation : Reacting amines with cyanoacetic acid derivatives in ethanol/piperidine at 0–5°C yields compounds like 2-cyanoacetamide derivatives .
- Optimization strategies : Varying catalysts (e.g., piperidine), solvents (e.g., ethanol, acetone), and temperature (0–5°C vs. reflux) can improve yields. For instance, low-temperature conditions minimize side reactions in cyanoacetylation .
Q. How can structural characterization of this compound be systematically performed?
A multi-technique approach is essential:
- X-ray crystallography : Determines precise molecular geometry and hydrogen bonding. For example, Kenawi et al. used X-ray to confirm the anti-hydrazone conformation in a related 3-oxo-propionitrile .
- Spectroscopy :
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular formulas, as demonstrated for metabolites with mass 161.0389236 .
Q. What factors influence the stability of this compound in experimental settings?
Key stability considerations include:
- pH sensitivity : The nitrile group may hydrolyze to amides or carboxylic acids under acidic/basic conditions. Ethyl esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are often stabilized in neutral buffers .
- Light and temperature : Store at 2–8°C in amber vials to prevent photodegradation. β-Keto esters (structurally analogous) degrade at >25°C .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate decomposition; non-polar solvents (e.g., hexane) improve shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing nitrile and ketone groups activate the α-carbon for nucleophilic attack. For example:
- Knoevenagel condensation : The α-H is abstracted by a base (e.g., piperidine), forming a resonance-stabilized enolate that reacts with aldehydes .
- Thiazolidinone formation : Aromatic aldehydes condense with 4-thiazolidinones via Michael addition, followed by cyclization .
- Kinetic studies : Reaction orders can be determined using UV-Vis spectroscopy, as seen in tris(2-phenylpyridine)iridium(III) electron-transfer reactions .
Q. How can computational modeling enhance the design of this compound-based bioactive molecules?
- DFT calculations : Predict stable conformations (e.g., anti vs. syn hydrazones) and electronic properties (HOMO-LUMO gaps). Kenawi et al. used this to validate X-ray structures .
- Docking studies : Simulate interactions with biological targets (e.g., protein kinases). The patent for 3-oxo-propionitrile-based kinase inhibitors highlights this approach .
- MD simulations : Assess solvation effects and stability of derivatives in lipid bilayers .
Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results?
- Reproducibility checks : Replicate assays under standardized conditions (e.g., Triton WR-1339-induced hyperlipidemia models for lipid-lowering activity ).
- Meta-analysis : Compare data across studies. For instance, bioactivity variations in N-(benzoylphenyl) derivatives may arise from substituent electronic effects .
- Cross-validation : Combine in vitro/in vivo data with computational predictions. Grassi et al. reconciled hormonal regulation discrepancies by testing multiple neuronal subtypes .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions for 3-Oxo-Propionitrile Derivatives
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
